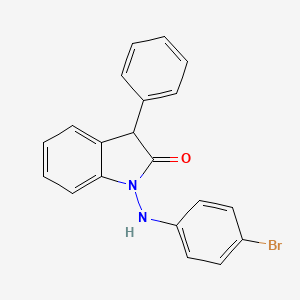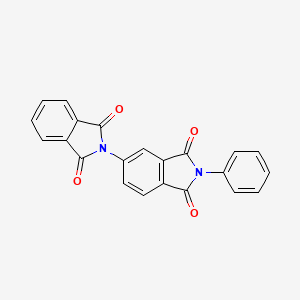
1-(4-bromoanilino)-3-phenyl-3H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “1-[(4-bromophenyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that contains an indole core structure. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a bromophenyl group and a phenyl group attached to the indole core .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, indole compounds are often synthesized through Fischer indole synthesis, a chemical reaction that produces the indole ring system from phenylhydrazine and an aldehyde or ketone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a bromophenyl group, and a phenyl group. The presence of these functional groups would likely confer specific chemical properties to the compound .
Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, particularly at the 2 and 3 positions of the indole ring. These reactions include electrophilic substitutions, oxidations, reductions, and more .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromoanilino)-3-phenyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O/c21-15-10-12-16(13-11-15)22-23-18-9-5-4-8-17(18)19(20(23)24)14-6-2-1-3-7-14/h1-13,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISWPIPYZJZIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[[2-[2-(3,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5007220.png)
![N-(4-acetylphenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5007227.png)
![3,5-dibromo-N-{4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B5007233.png)


![METHYL 7-CYCLOPROPYL-1-METHYL-3-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5007262.png)

![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5007272.png)


![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007316.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5007322.png)

